AD2765 is a novel compound classified as a thiourea derivative of sphingomyelin, specifically designed to inhibit the hydrolysis of sphingomyelin. This compound has gained attention due to its potential therapeutic applications in manipulating sphingomyelin metabolism, particularly in the context of diseases like Niemann-Pick disease and certain cancers. AD2765 operates primarily through its effects on acid sphingomyelinase and neutral sphingomyelinase enzymes, which play critical roles in sphingolipid metabolism.
AD2765 was synthesized and characterized in a study aimed at exploring its effects on sphingomyelin metabolism. The compound is categorized under lipid analogues and is recognized for its ability to inhibit specific enzymes involved in the hydrolysis of sphingomyelin, leading to increased levels of ceramide within cells . The chemical structure of AD2765 is based on sphingosylphosphorylcholine, which is integral to its function as an inhibitor .
The synthesis of AD2765 involves several technical steps:
This synthesis process highlights the complexity involved in creating a compound that effectively modulates lipid metabolism.
The molecular structure of AD2765 can be analyzed through various spectroscopic techniques. Key characteristics include:
AD2765 participates in several key chemical reactions:
The mechanism of action for AD2765 involves:
The physical and chemical properties of AD2765 are crucial for understanding its behavior in biological systems:
AD2765 has several scientific applications:
AD2765 (C₂₈H₅₈N₃O₅PS; MW: 579.82 g/mol), also termed Sphingosylphosphorylcholine or AD 2845, is a synthetic thiourea derivative of sphingomyelin. Its structure features:
Biochemically, AD2765 is classified as a sphingolipid analogue that dually targets sphingomyelin hydrolysis and synthesis. Unlike functional ASM inhibitors (e.g., antidepressants like desipramine), AD2765 directly inhibits acid sphingomyelinase (ASM) and ceramide synthases, disrupting the ceramide rheostat [1] [3] [6].
Table 1: Molecular Properties of AD2765
Property | Value |
---|---|
Chemical Formula | C₂₈H₅₈N₃O₅PS |
Molecular Weight | 579.82 g/mol |
CAS Number | 366487-81-2 |
Key Functional Groups | Thiourea, phosphocholine |
Biochemical Classification | Sphingomyelin analogue |
AD2765 is synthesized via sphingoid base modification:
Notable derivatives include:
Unlike lysosomotropic FIASMAs (e.g., fluoxetine), which indirectly inhibit ASM via lysosomal trapping, AD2765 acts as a direct enzyme inhibitor due to its structural similarity to sphingomyelin transition states [2] [6].
Lipophilicity:
Acid-Base Properties:
Solubility:
Table 2: Physicochemical Profile
Property | Value | Biological Implication |
---|---|---|
logP | ~8.2 | High membrane permeability |
pKa | ~9.5 | Lysosomal accumulation |
Aqueous Solubility | <0.1 mg/mL | Requires formulation aids |
Mass Spectrometry (MS):
High-Performance Liquid Chromatography (HPLC):
Table 3: Analytical Method Comparison
Method | Conditions | LOD/LOQ | Application Context |
---|---|---|---|
LC-ESI-MS/MS | C18 column; 0.1% formic acid gradient | LOD: 5 nM | Cell/tissue pharmacokinetics |
RP-HPLC-UV | C18 column; MeOH:H₂O (85:15) | LOQ: 100 ng/mL | Bulk purity analysis |
TLC | Chloroform:methanol:ammonia (65:25:5 v/v) | LOD: 1 μg | Reaction monitoring |
Supplementary Techniques:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7